Product packaging for 2-Hydroxymandelic acid(Cat. No.:CAS No. 19022-43-6)

2-Hydroxymandelic acid

Cat. No.: B100163
CAS No.: 19022-43-6
M. Wt: 167.14 g/mol
InChI Key: TWLSOWAQVSIFIF-UHFFFAOYSA-M
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Description

2-Hydroxymandelic acid, an ortho-hydroxy derivative of mandelic acid, serves as a valuable compound in biochemical and pharmaceutical research. Its core research value lies in its investigated role as an antioxidant. Studies characterize its capacity to neutralize free radicals through multiple potential mechanisms, including hydrogen atom transfer (HAT) and sequential proton-loss electron transfer (SPLET), making it a compound of interest for understanding radical scavenging activities in chemical systems . As a derivative, it contributes to the structure-activity relationship (SAR) studies of mandelic acid, which is a crucial chiral building block in the synthesis of pharmaceuticals such as semi-synthetic penicillins, cephalosporins, and various antitumor agents . Researchers also utilize this compound and its analogues in enzymatic and metabolic studies. For instance, investigations into the stereoselective metabolism of mandelic acid analogues by enzymes like long-chain 2-hydroxy-acid oxidase 2 (HAO2) provide insights into species-specific metabolic pathways and catalytic efficiencies, which are fundamental for toxicological and pharmacokinetic research . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7O4- B100163 2-Hydroxymandelic acid CAS No. 19022-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLSOWAQVSIFIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19022-43-6
Record name 2-Hydroxymandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019022436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Reaction Mechanisms

Chemical Synthesis Approaches for 2-Hydroxymandelic Acid

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through several chemical routes. google.com These methods primarily involve the condensation of phenols with glyoxylic acid, synthesis via boric acid esters, and various hydrolytic pathways.

Condensation Reactions of Glyoxylic Acid with Phenols

The condensation of glyoxylic acid with phenol (B47542) is a well-established method for producing a mixture of this compound and its isomer, 4-hydroxymandelic acid. google.com This electrophilic aromatic substitution reaction typically yields a mixture of both ortho and para isomers. wikipedia.org

The regioselectivity and yield of the glyoxylic acid-phenol condensation are highly dependent on the reaction conditions. Factors such as temperature, reaction time, and the molar ratio of reactants significantly influence the product distribution. researchgate.net For instance, in the synthesis of vanillylmandelic acid, a derivative of hydroxymandelic acid, optimal conditions were found to be a reaction temperature no higher than 30°C and a glyoxylic acid to guaiacol (B22219) (a phenol derivative) molar ratio of at least 1:1.5. researchgate.net

Metal ion catalysis has also been explored to improve the yield of this compound. The use of trivalent metal ion catalysis in the presence of insoluble amines has been shown to produce a mixture of 2- and 4-hydroxymandelic acids with the 2-hydroxy isomer in excess, achieving yields ranging from 59-87%. google.com Furthermore, the use of aluminum(III) ions in the condensation of guaiacol with glyoxylic acid has been shown to enhance the selectivity for the ortho-product (o-vanillylmandelic acid) by interacting with the ortho-position hydrogen atom of the phenolic hydroxyl group. nih.govacs.org This interaction directs the glyoxylic acid to attack at the para-position, while also inhibiting further reactions that could lead to byproducts. nih.govacs.org

A design of experiments (DoE) approach has been utilized to optimize the synthesis of 3,4-dihydroxymandelic acid from catechol and glyoxylic acid. Initial attempts resulted in poor selectivity and yields below 20%. By systematically studying factors such as the amount of glyoxylic acid, aluminum oxide, reaction temperature, and sodium hydroxide (B78521), a more optimized process was developed. acs.org

Table 1: Factors Influencing Glyoxylic Acid-Phenol Condensation

FactorEffect on ReactionOptimized Conditions (Example: Vanillylmandelic Acid Synthesis)
Temperature Influences reaction rate and selectivity. Higher temperatures can lead to increased byproduct formation.No higher than 30°C researchgate.net
Molar Ratio Affects the conversion of the limiting reactant and can influence product distribution.Glyoxylic acid : Guaiacol ≥ 1:1.5 researchgate.net
Catalyst Can improve yield and regioselectivity.Trivalent metal ions, Aluminum(III) google.comnih.govacs.org
pH Can affect the reactivity of the phenol and the stability of the products.Alkaline conditions are often used. researchgate.net
Reaction Time Needs to be sufficient for completion without promoting side reactions.Varies depending on other conditions. researchgate.net

Anion exchange resins play a crucial role in both the synthesis and separation of hydroxymandelic acid isomers. google.com When the condensation of glyoxylic acid with an excess of phenol is carried out in the presence of an anion exchange resin (solid-phase synthesis), a mixture of 2- and 4-hydroxymandelic acid can be obtained with a total yield of 100% based on the glyoxylic acid. google.com This reaction can be performed in a stirred vessel or a fluidized bed column. google.com

Furthermore, anion exchange resins are instrumental in the separation of the resulting isomers. The 2-hydroxy isomer is selectively adsorbed by the resin, while the 4-hydroxy isomer remains in the solution, allowing for their complete separation. google.com The capacity of the resin, specifically the number of anion exchange sites, is a critical parameter in this separation process. google.com Both strong and weak base anion exchange resins can be utilized, with their effectiveness depending on the specific application. seplite.comresearchgate.net

Table 2: Characteristics of Anion Exchange Resins in this compound Synthesis

Resin PropertyRole in Synthesis/SeparationKey Considerations
Functional Groups Provide the sites for anion exchange, selectively binding the this compound.Quaternary ammonium (B1175870) groups for strong base resins; primary, secondary, or tertiary amines for weak base resins. seplite.com
Matrix Structure Influences the accessibility of the functional groups and the swelling characteristics of the resin.Polystyrene is a common matrix material. researchgate.net
Loading Capacity Determines the amount of hydroxymandelic acid that can be adsorbed per unit of resin.Important for process efficiency and scalability. chempep.com
Mechanical Stability Ensures the resin can withstand the physical stresses of the reaction and separation processes.Prevents fragmentation and loss of resin. chempep.com

The condensation of glyoxylic acid with phenols proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org The glyoxylic acid, or its activated form, acts as the electrophile, attacking the electron-rich phenol ring. The regioselectivity of this attack (ortho vs. para) is influenced by the directing effects of the hydroxyl group on the phenol and the presence of any catalysts.

In the presence of a metal ion catalyst like Al³⁺, the mechanism is thought to involve the formation of a complex between the metal ion and the phenol. nih.govacs.org This complexation can alter the electron distribution in the phenol ring, thereby influencing the position of the electrophilic attack by the glyoxylic acid. nih.govacs.org For instance, interaction of Al³⁺ with the hydrogen atom at the ortho position of the phenolic hydroxyl group can sterically hinder attack at that position and electronically favor attack at the para position. nih.govacs.org

Synthesis via Boric Acid Esters of Phenols

An alternative approach to synthesizing 2-hydroxymandelic acids involves the use of boric acid esters of phenols. google.com In this method, glyoxylic acid is reacted with a boric acid ester of a phenol under acidic conditions. google.com The boric acid can be added directly or formed in situ by heating a mixture of glyoxylic acid, boric acid, and the phenol, with azeotropic removal of water. google.com

The reaction product is a boric acid ester/complex of the hydroxymandelic acid, which is then hydrolyzed to release the free this compound. google.com This method is particularly suitable for the preparation of 5-alkyl-2-hydroxymandelic acids. google.com Boric acid is known to act as a catalyst in various esterification reactions, including the chemoselective esterification of α-hydroxy acids. arkat-usa.org

Hydrolytic Pathways to this compound

This compound can also be prepared through the hydrolysis of various precursors. One such pathway involves the hydrolysis of coumaran-2-ones. researchgate.netresearchgate.net For example, 3-hydroxybenzofuran-2-one undergoes acid-catalyzed hydrolysis to yield this compound. researchgate.netresearchgate.net

Another hydrolytic route is the hydrolysis of mandelonitrile (B1675950) derivatives. wikipedia.org Mandelonitrile itself, which can be synthesized from benzaldehyde (B42025), can be hydrolyzed under acidic conditions to produce mandelic acid. wikipedia.org Similarly, substituted mandelonitriles can serve as precursors to the corresponding hydroxymandelic acids. The hydrolysis of chiral esters of this compound, prepared through stereoselective synthesis, can also yield the enantiomerically pure acid. acs.orgacs.org For instance, the hydrolysis of a chiral ester using lithium hydroxide in a tetrahydrofuran/water mixture can produce (+)-(S)-2-hydroxymandelic acid in high yield. acs.org

Acid-Catalyzed Hydrolysis of 3-Diazobenzofuran-2-one

The synthesis of this compound can be achieved through the acid-catalyzed hydrolysis of 3-diazobenzofuran-2-one. This reaction proceeds in a sequential manner, where 3-diazobenzofuran-2-one first hydrolyzes to form 3-hydroxybenzofuran-2-one, which subsequently undergoes further hydrolysis to yield the final product, this compound. cdnsciencepub.com

The mechanism of the initial hydrolysis step involves a rate-determining protonation of the diazo-carbon atom of the substrate. cdnsciencepub.com This is supported by the observation of a normal kinetic isotope effect (kH/kD > 1), which is characteristic of such a mechanism. cdnsciencepub.com An alternative mechanism involving a rapid and reversible carbon protonation followed by a rate-determining loss of nitrogen would be expected to show an inverse isotope effect (kH/kD < 1), which is contrary to the experimental findings. cdnsciencepub.com

Kinetics and Mechanistic Analysis of Lactone Hydrolysis

The kinetics of the acid-catalyzed hydrolysis of 3-diazobenzofuran-2-one have been studied in concentrated aqueous solutions of perchloric acid and hydrochloric acid. cdnsciencepub.comresearchgate.net The reaction rates show a good correlation with the Cox-Yates excess acidity function (Xo), a measure of acidity in concentrated acid solutions. cdnsciencepub.comresearchgate.net This correlation provides a kH+ value of 1.66 × 10–4 M–1 s–1 and a slope parameter (m‡) of 0.86. cdnsciencepub.com The solvent isotope effect, kH+/kD+, was determined to be 2.04. cdnsciencepub.com

The subsequent hydrolysis of the intermediate, 3-hydroxybenzofuran-2-one, to this compound exhibits a much weaker dependence on acidity compared to the hydrolysis of the starting diazo compound. researchgate.net The rates of this second hydrolysis step correlate reasonably well with the concentration of H+ ions as they do with the Xo function. cdnsciencepub.com This difference in acidity dependence is partly attributed to a nonproductive protonation on the hydroxyl group of 3-hydroxybenzofuran-2-one, which impedes the hydrolysis reaction and leads to a saturation of acid catalysis. cdnsciencepub.com

Stereoselective Synthesis of this compound Enantiomers

Asymmetric Friedel-Crafts Coordinated Reactions

The asymmetric Friedel-Crafts reaction represents a powerful strategy for the stereoselective synthesis of this compound enantiomers. This approach allows for the introduction of a benzylic carbon stereocenter with high control over the stereochemical outcome. buchler-gmbh.com

A highly diastereoselective hydroxyalkylation of phenols with chiral glyoxylates has been successfully employed to synthesize optically active this compound esters. acs.orgacs.orgnih.gov This reaction demonstrates complete ortho regioselectivity, with a single attack on the phenol ring and no formation of diphenylmethane (B89790) byproducts. acs.org Subsequent hydrolysis or reduction of the resulting esters affords enantiomerically pure 2-hydroxymandelic acids and the corresponding 2-hydroxyphenyldiols in high yields. acs.orgacs.orgnih.gov

The choice of a chiral auxiliary attached to the glyoxylate (B1226380) is crucial for achieving high levels of stereochemical control. acs.org For instance, the use of chiral alkoxyaluminum chlorides as promoters in the reaction of phenols with chloroacetaldehyde (B151913) has been shown to fine-tune both the regio- and enantioselectivity of the ortho-hydroxyalkylation. mdpi.comacs.org Similarly, ytterbium(III) trifluoromethanesulfonate (B1224126) has been utilized as a catalyst for the electrophilic aromatic substitution of substituted phenols with ethyl glyoxylate. mdpi.comu-szeged.hu

Table 1: Diastereoselective Hydroxyalkylation of Phenols with Chiral Glyoxylates

Phenol ReactantChiral GlyoxylateProductDiastereomeric Excess (de)Yield
PhenolMenthyl glyoxylateThis compound menthyl esterHighHigh
4-MethoxyphenolMenthyl glyoxylate2-Hydroxy-4-methoxymandelic acid menthyl esterHighHigh

This table is a representative example and specific values for de and yield can be found in the cited literature.

The high degree of stereocontrol observed in the asymmetric Friedel-Crafts hydroxyalkylation of phenols is attributed to a chelation-controlled reaction mechanism. acs.org Mechanistic evidence for this comes from the crystal structure determination of a titanium phenoxide complex, which supports the proposal of a coordinated ortho alkylation of phenols. acs.orgacs.orgnih.gov

In this mechanism, a Lewis acid, such as a titanium-based complex, coordinates to both the phenolic hydroxyl group and the carbonyl oxygen of the chiral glyoxylate. This coordination forms a rigid, chelated transition state. acs.org The pre-organization of the reactants in this manner dictates the facial selectivity of the nucleophilic attack by the phenol on the electrophilic glyoxylate, leading to a high degree of chiral induction. acs.org This chelation control is a key principle in achieving high enantioselectivity in various asymmetric transformations, including Friedel-Crafts reactions. acs.orgresearchgate.net

Stereospecific Reduction of Prochiral Precursors (e.g., α-Keto Acids)

Another important route to enantiomerically pure 2-hydroxymandelic acids involves the stereospecific reduction of prochiral α-keto acids or their derivatives. nih.gov This method relies on the use of chiral reducing agents or chiral auxiliaries to control the stereochemical outcome of the reduction.

The reduction of α-keto esters bearing chiral auxiliaries, such as cis-1-arylsulfonamido-2-indanols, has been shown to proceed with high diastereoselectivity, affording the corresponding α-hydroxy esters in excellent yields. nih.gov The chiral auxiliary can then be removed under mild basic conditions and recovered for reuse. nih.gov The choice of the chiral auxiliary, the reducing agent (e.g., L-Selectride), and additives like zinc chloride can be tailored to produce either enantiomer of the α-hydroxy acid in high enantiomeric excess. nih.gov

For example, the stereospecific reduction of p-hydroxybenzoylformic acid (2-(4'-hydroxyphenyl)-2-oxoethanoic acid) using chiral hydride reagents like (R)- or (S)-2,2'-dihydroxy-1,1'-binaphthyl lithium aluminum hydride (BINAL-H) has been used to prepare the (R) and (S) enantiomers of p-hydroxymandelic acid. researchgate.netcdnsciencepub.com This approach allows for the determination of the absolute stereochemistry of the resulting α-hydroxy acids. researchgate.netcdnsciencepub.com

Furthermore, biocatalytic reductions using whole cells of microorganisms, such as Candida parapsilosis, have been employed for the asymmetric reduction of α-keto esters to their corresponding (S)-α-hydroxy esters with good enantiomeric excess and isolated yields. abap.co.in Hydroxyacid dehydrogenases found in lactic acid bacteria also catalyze the stereospecific reduction of branched-chain 2-keto acids to 2-hydroxyacids. nih.gov

Research Hotspots in Chiral 2-Hydroxy Acid Synthesis

The efficient synthesis of enantiomerically pure 2-hydroxy acids, such as this compound, is a pivotal area of research, driven by their significance as building blocks for pharmaceuticals and fine chemicals. acs.orgresearchgate.net Current research is largely focused on developing highly selective and efficient catalytic methods.

A major area of investigation is the asymmetric reduction of α-keto acids . This method employs chiral catalysts to reduce the ketone group, thereby creating the desired stereoisomer of the 2-hydroxy acid. For example, duck ε-crystallin, which possesses L-lactate dehydrogenase activity, has been used as a stable biocatalyst for synthesizing chiral 2-hydroxy acids with an in situ system for NADH regeneration. nih.gov

Biocatalysis has become a particularly prominent research hotspot. Enzymes like hydroxymandelate synthase, amino acid dehydrogenases, and acetohydroxyacid synthase offer high enantioselectivity under mild conditions. researchgate.netresearchgate.netmdpi.com Genetically modified yeast, such as Saccharomyces cerevisiae, has been engineered to produce 4-hydroxymandelic acid and mandelic acid from glucose by incorporating genes like hydroxymandelate synthase from bacteria. researchgate.netwikipedia.org This approach allows for the de novo biosynthesis of these valuable compounds. researchgate.net

Another key strategy is the catalytic asymmetric functionalization of carboxylic acids and their derivatives . rsc.org This includes the Friedel-Crafts hydroxyalkylation of phenols with glyoxylates using chiral auxiliaries and Lewis acid catalysts like Titanium tetrachloride (TiCl₄) to produce optically active 2-hydroxymandelic esters with high diastereoselectivity and in good yields. acs.org The use of chiral hydroxamic acid ligands in coordination with transition metal catalysts has also proven effective for inducing asymmetry in various chemical transformations. mdpi.com

These advanced catalytic strategies represent the forefront of research, aiming to provide more sustainable and efficient routes to enantiomerically pure 2-hydroxy acids. rsc.org

Chemical Transformations and Derivatives of this compound

Oxidation and Decarboxylation to Hydroxybenzaldehydes

A significant chemical transformation of this compound is its conversion to the corresponding hydroxybenzaldehydes through oxidative decarboxylation. google.com This reaction is valuable for producing intermediates used in various industries. google.com A range of oxidants can be employed, including ferric sulphate, sodium periodate, and hydrogen peroxide, often in the presence of a catalyst like a ferrous salt. google.com

Probable Mechanisms of Aromatic Aldehyde Production

The mechanism for the formation of aromatic aldehydes from this compound derivatives can proceed through different pathways depending on the reaction conditions.

One proposed mechanism involves the abstraction of a hydrogen atom from the phenolic hydroxyl group by an enzyme or catalyst, followed by oxidative decarboxylation. tandfonline.com In studies using laccase, it was found that 4-hydroxymandelic acid is converted to 4-hydroxybenzaldehyde. tandfonline.com

Another pathway, particularly under photocatalytic conditions, involves the deprotonated hydroxymandelic acid forming a key α-keto carboxylate radical intermediate . rsc.org This intermediate subsequently undergoes decarboxylation to generate the aromatic aldehyde. rsc.org The presence of superoxide (B77818) radicals (˙O₂⁻) can promote this oxidation process. rsc.org

In reactions catalyzed by metal complexes like cobalt(II) chloride with molecular oxygen, the oxidation can yield either benzaldehyde or benzoic acid derivatives, depending on the substituents on the aromatic ring. researchgate.net The reaction may proceed through different mechanisms, sometimes involving a phenylglyoxylic acid intermediate. researchgate.net The general mechanism for nucleophilic attack on an aromatic aldehyde involves the formation of a tetrahedral intermediate. numberanalytics.com

Photocatalytic Conversion Pathways

Photocatalysis presents a sustainable method for converting mandelic acid derivatives into aromatic aldehydes. rsc.org A notable system employs a Co(II)-based complex loaded onto graphitic carbon nitride (g-C₃N₄) as a photocatalyst. rsc.orgresearchgate.net

Under visible light irradiation, the photocatalyst generates electron-hole pairs. These charge carriers facilitate the formation of reactive oxygen species, such as superoxide radicals (˙O₂⁻). rsc.org The proposed mechanism for the photocatalytic oxidation of p-hydroxymandelic acid by a Co-L/C₃N₄ catalyst is as follows: researchgate.net

The Co-L complex enhances visible light absorption. rsc.org

Photogenerated electrons reduce molecular oxygen to form superoxide radicals (˙O₂⁻). rsc.org

The transition of Co²⁺ to Co³⁺ also contributes to the generation of ˙O₂⁻. rsc.org

The deprotonated p-hydroxymandelic acid captures these radicals, leading to the formation of an α-keto carboxylate radical intermediate. rsc.org

This intermediate undergoes decarboxylation, yielding p-hydroxybenzaldehyde. rsc.org

This process has shown high substrate conversion rates (over 90%) and selectivity for the aromatic aldehyde. rsc.org In-situ FTIR and UV-vis spectroscopy have been used to monitor the reaction, confirming the formation of the aldehyde group and the fracture of the C-C bond due to decarboxylation. rsc.org

Synthesis of Hydroxyphenylacetic Acid and Other Fine Chemicals

This compound is a versatile starting material for producing other valuable fine chemicals, most notably hydroxyphenylacetic acid. google.comjustia.com

The synthesis of hydroxyphenylacetic acid from its corresponding hydroxymandelic acid can be achieved through a reduction reaction. One method involves reacting the hydroxymandelic acid with formic acid in an aqueous medium at elevated temperatures (≥ 50°C) in the presence of a sulfur-based catalyst, such as sodium disulphite. justia.com Another approach is the indirect electrochemical reduction using a Cr(II)/Cr(III) redox system as a mediator. acs.orgresearchgate.net In this "ex-cell" procedure, Cr(III) is electrochemically reduced to Cr(II), which then chemically reduces the p-hydroxymandelic acid to p-hydroxyphenylacetic acid with nearly quantitative yield at 90°C. acs.orgresearchgate.net

The table below summarizes the conditions and outcomes for the synthesis of p-hydroxyphenylacetic acid.

Starting MaterialReagents/CatalystSolvent/MediumTemperatureYieldReference
p-Hydroxymandelic acidFormic acid, Sodium disulphiteAqueous≥ 50°CNot specified justia.com
p-Hydroxymandelic acidCr(II) (electrochemically regenerated)2-Propanol (cosolvent)90°CNearly Quantitative acs.orgresearchgate.net

Beyond this, this compound and its derivatives serve as precursors to a variety of other molecules. The presence of the hydroxyl and carboxylic acid groups allows for further functionalization, and its aromatic ring can undergo substitution reactions, making it a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netgoogle.com

Biosynthesis and Metabolic Engineering of 2 Hydroxymandelic Acid

De Novo Biosynthesis Pathways

The establishment of artificial biosynthetic pathways in microorganisms has enabled the de novo production of 2-hydroxymandelic acid from simple carbon sources. These pathways are typically centered around the conversion of key metabolic intermediates into the target molecule through the introduction of heterologous enzymes.

Researchers have successfully engineered both Escherichia coli and Saccharomyces cerevisiae for the de novo biosynthesis of this compound from renewable feedstocks like glucose and xylose. Current time information in Mumbai, IN.researchgate.net The core of these artificial pathways involves redirecting the flux from central carbon metabolism towards the synthesis of aromatic amino acid precursors, which are then converted to this compound.

In S. cerevisiae, the expression of a hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis in a wild-type strain resulted in the production of 119 mg/L of 4-hydroxymandelic acid (a closely related compound) from glucose. researchgate.net This demonstrated the feasibility of producing hydroxymandelates in yeast. Further engineering efforts in E. coli have focused on optimizing the pathway for the production of mandelic acid and its hydroxylated derivatives, achieving titers as high as 9.58 g/L for mandelic acid through a combination of enzyme screening, metabolic flux optimization, and high-cell-density cultivation. nih.gov The utilization of mixed sugar substrates, such as glucose and xylose derived from lignocellulosic biomass, has also been explored to improve the economic viability of the process. researchgate.net

A critical aspect of maximizing this compound production is enhancing the intracellular supply of its immediate precursor, 4-hydroxyphenylpyruvate (HPP). This is typically achieved by engineering the native aromatic amino acid biosynthesis pathway, primarily the shikimate pathway.

Key strategies for increasing precursor availability include:

Alleviation of feedback inhibition: The native aromatic amino acid pathway is tightly regulated by feedback inhibition, where the end products inhibit the activity of early pathway enzymes. The use of feedback-resistant mutants of enzymes like DAHP synthase (AroGfbr) and chorismate mutase has proven effective in increasing the production of aromatic compounds. nih.gov

Blocking competing pathways: To channel the metabolic flux specifically towards this compound, competing pathways that consume the precursor HPP are often attenuated or deleted. For instance, deleting genes involved in the synthesis of phenylalanine and tyrosine can prevent the conversion of HPP to these amino acids, thereby increasing its availability for HmaS. researchgate.net In one study, deleting the PHA2 gene to prevent the formation of phenylpyruvate led to an accumulation of over 1 g/L of 4-hydroxymandelate. Current time information in Mumbai, IN.

Table 1: Genetic Engineering Strategies for Enhanced Precursor Supply

Organism Genetic Modification Effect on Pathway Reference
Saccharomyces cerevisiae Overexpression of ARO1, ARO3K222L, ARO4K220L Increased precursor supply from shikimate pathway researchgate.net
Saccharomyces cerevisiae Deletion of aro10 Reduced flux into the Ehrlich pathway researchgate.net
Escherichia coli Overexpression of feedback-resistant DAHP synthase (AroGfbr) Enhanced supply of DAHP, a key shikimate pathway intermediate nih.gov
Saccharomyces cerevisiae Deletion of PHA2 Prevented formation of phenylpyruvate, increasing HPP availability Current time information in Mumbai, IN.
Saccharomyces cerevisiae Deletion of TYR1 Prevented formation of 4-hydroxyphenylpyruvate, favoring mandelic acid production Current time information in Mumbai, IN.

Enzymatic Catalysis in this compound Production

The central enzyme in the biosynthesis of this compound is hydroxymandelate synthase (HmaS). The characterization and engineering of this enzyme are crucial for developing efficient microbial production strains.

HmaS is a non-heme Fe(II)-dependent dioxygenase that catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate to form (S)-4-hydroxymandelate. nih.gov This enzyme has been identified in various microorganisms, including Amycolatopsis orientalis and Nocardia uniformis. researchgate.net Characterization studies have revealed that HmaS also exhibits promiscuous activity towards phenylpyruvate, converting it to mandelic acid, albeit with a lower affinity compared to its native substrate, HPP. nih.gov This substrate promiscuity has been both a challenge and an opportunity in metabolic engineering, allowing for the production of different mandelate (B1228975) derivatives by manipulating the precursor supply. Current time information in Mumbai, IN.

A significant bottleneck in the microbial production of this compound is often the catalytic efficiency and expression level of HmaS. nih.gov Several strategies have been employed to address this limitation:

Enzyme Screening and Selection: Different HmaS homologs from various organisms exhibit different catalytic properties. For instance, replacing the HmaS from A. orientalis with the corresponding enzyme from Nocardia uniformis resulted in increased titers of both 4-hydroxymandelic acid and mandelic acid in S. cerevisiae. researchgate.net A screening of HMAS homologs identified an efficient enzyme from Actinosynnema mirum for mandelic acid synthesis in E. coli. nih.gov

Increasing Gene Copy Number: Enhancing the expression level of HmaS by increasing its gene copy number has been shown to significantly boost its conversion activity. This approach can be more effective than protein engineering in some cases, leading to a notable increase in conversion efficiency. researchgate.net

Codon Optimization: Optimizing the codon usage of the hmaS gene to match that of the expression host can improve its translation efficiency and lead to higher levels of functional enzyme. researchgate.net

Rational protein engineering, guided by structural information, offers a promising approach to tailor the properties of HmaS for improved performance. Due to the high structural homology between HmaS and 4-hydroxyphenylpyruvate dioxygenase (HPPD), the crystal structure of HPPD has been used as a template for the homology modeling of HmaS. researchgate.netnih.gov These models have provided valuable insights into the active site architecture and the residues that may play a crucial role in substrate binding and catalysis. researchgate.net

Computational studies have suggested that the conformation of specific amino acid residues, such as Ser201, in the second coordination shell of the active site is critical in directing the reaction towards either hydroxymandelate formation (as in HmaS) or homogentisate (B1232598) formation (as in HPPD). researchgate.net

Site-directed mutagenesis has been employed to alter the substrate specificity and improve the catalytic activity of HmaS. For example, introducing an S201V mutation in the substrate-binding site of HmaS from A. orientalis nearly abolished the production of 4-hydroxymandelic acid while increasing the production of mandelic acid, demonstrating the potential to shift the product profile through targeted mutations. researchgate.net In another study, a quadruple mutant of HmaS from Actinoplanes teichomyceticus (A199V/Q206R/I217V/K337Q) exhibited a 2.4-fold higher activity than the wild-type enzyme for the production of benzaldehyde (B42025), a related compound. researchgate.net However, rational engineering of the HmaS active site to reduce the binding of hydroxyphenylpyruvate has had mixed success, with some mutations failing to increase mandelic acid titers, highlighting the complexities of rational enzyme design. nih.gov

Table 2: Key Amino Acid Residues and Mutants of HmaS

Enzyme Source Residue/Mutation Effect Reference
Amycolatopsis orientalis Ser201 Implicated in directing the reaction pathway; S201V mutation altered substrate preference. researchgate.netresearchgate.net
Actinoplanes teichomyceticus A199V/Q206R/I217V/K337Q 2.4-fold higher activity for benzaldehyde synthesis. researchgate.net
Streptomyces avermitilis (HPPD) F337I Converted HPPD to an HMS, producing p-hydroxymandelate. nih.gov

Hydroxymandelate Oxidase (HmO) Activity and Directed Evolution

Hydroxymandelate oxidase (HmO) is a key enzyme in the biosynthesis of hydroxyphenylglycine (HPG), a nonribosomal peptide building block. acs.org It catalyzes the oxidation of (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate, a crucial step that can also be performed by the O2-independent mandelate dehydrogenase (MdlB). acs.orgresearchgate.net The HmO from Amycolatopsis orientalis has been a particular focus of protein engineering efforts to enhance its catalytic properties for biotechnological applications. researchgate.net

Directed evolution, utilizing iterative rounds of mutagenesis and screening, has been successfully applied to improve the efficiency of HmO. acs.orgresearchgate.net Through three rounds of iterative saturation mutagenesis, an engineered HmO mutant, HMOTM (with mutations A80G-T159S-T162Q), was developed. acs.org This mutant exhibited a 23-fold increase in catalytic efficiency (kcat/KM) for the (S)-enantioselective oxidation of 4-hydroxymandelic acid (4-HMA) to 4-hydroxyphenylglyoxylic acid (4-HPGA). acs.org The enhanced activity of this engineered enzyme is significant for its use in biocatalytic cascades. For instance, the HMOTM mutant was combined with a mandelic acid racemase (MR) and a catalase (KatE) to achieve high-yield oxidation of racemic 4-HMA, reaching up to 93% yield. acs.org

L-2-Hydroxy-Acid Oxidase 2 (HAO2) in Stereoselective Metabolism of Mandelic Acid Analogues

L-2-Hydroxy-acid oxidase 2 (HAO2) is a flavin mononucleotide (FMN)-dependent peroxisomal enzyme that plays a role in the oxidation of L-2-hydroxy acids to their corresponding ketoacids, generating hydrogen peroxide in the process. nih.govunifi.it This enzyme is predominantly expressed in the liver and kidney. nih.govunifi.it Studies have revealed that HAO2 is involved in the stereoselective metabolism of mandelic acid (MA), a compound used both as a biomarker for styrene (B11656) exposure and as a chiral intermediate in the pharmaceutical industry. researchgate.netnih.gov Specifically, research indicates that the conversion of mandelic acid to its metabolite, phenylglyoxylic acid (PGA), primarily occurs from the S-enantiomer (S-MA), and HAO2 is a key enzyme catalyzing this stereoselective transformation in rats. researchgate.netnih.govresearchgate.net

Species Differences in Enzyme Kinetic Profiles

Significant differences have been observed in the enzyme kinetic profiles of HAO2 between species, particularly humans and rats. researchgate.netnih.gov Recombinantly expressed human HAO2 (hHAO2) and rat HAO2 (rHAO2) have been shown to possess distinct activities towards S-mandelic acid and its analogues. researchgate.net While both enzymes catalyze the stereoselective metabolism of S-MA, the order of their catalytic efficiency is reversed between the two species. researchgate.netnih.gov This species-specific difference in metabolic activity highlights the variations in how different organisms process xenobiotics.

Table 1: Species Differences in HAO2 Catalytic Efficiency

Species Relative Catalytic Efficiency for S-Mandelic Acid Key Finding
Human (hHAO2) Lower The order of catalytic efficiency for S-MA and its analogues is the reverse of that in rats. researchgate.netnih.gov
Rat (rHAO2) Higher HAO2 is indicated to be the primary catalyst for the stereoselective metabolism of S-MA in rats. researchgate.netnih.gov
Molecular Basis of Stereoselectivity (e.g., Active Amino Acid Residues, Loop Structures)

The molecular basis for the observed species differences in stereoselectivity and catalytic efficiency of HAO2 is attributed to variations in the enzyme's crystal structure. researchgate.netnih.gov Specifically, differences in key active amino acid residues and the structure of a region known as "loop 4" are thought to be responsible for the reverse order of catalytic efficiency between human and rat HAO2. researchgate.netresearchgate.netresearchgate.net Molecular modeling based on the rat Hao2 crystal structure has shown that the active site contains basic residues like R250 and R164 that are crucial for binding the carboxylic acid moiety of substrates. nih.gov Variations in these and other residues within the active site, along with the conformation of flexible loop structures, likely dictate the substrate specificity and efficiency of the enzyme, leading to the distinct metabolic profiles seen across different species.

Application of Ketoacid Reductases in Chiral 2-Hydroxy Acid Synthesis

Ketoacid reductases (KREDs), also known as alcohol dehydrogenases (ADHs), are versatile biocatalysts widely used in the asymmetric synthesis of chiral molecules. nih.govresearchgate.net They are particularly valuable for the production of chiral 2-hydroxy acids and their derivatives, which are important building blocks for pharmaceuticals. nih.govgoogle.com KREDs catalyze the reduction of prochiral ketones to chiral alcohols with high stereoselectivity. researchgate.net

A powerful strategy employing these enzymes is the dynamic kinetic resolution (DKR) of racemic keto esters. nih.gov In this process, a KRED selectively reduces one enantiomer of a rapidly racemizing keto-ester, allowing for the theoretical conversion of 100% of the racemic starting material into a single, optically pure stereoisomer of the corresponding hydroxy acid ester. This method has been successfully applied to produce various chiral α-alkyl-β-hydroxy esters, which are valuable intermediates in organic synthesis. nih.gov The development of diverse KREDs through protein engineering has expanded the toolbox for industrial biocatalysis, enabling the efficient and environmentally friendly production of a wide range of chiral alcohols and acids. nih.govresearchgate.net

Microbial Cell Factory Development for this compound Production

The development of microbial cell factories presents an attractive and sustainable alternative to conventional chemical synthesis for producing valuable chemicals like this compound. nih.gov By harnessing the metabolic capabilities of microorganisms such as Escherichia coli and Saccharomyces cerevisiae, it is possible to produce complex molecules from simple, renewable feedstocks like glucose. mdpi.comnih.gov This approach involves extensive metabolic engineering to introduce new biosynthetic pathways and optimize cellular processes to direct carbon flux towards the desired product. nih.gov

Metabolic Engineering Strategies in Escherichia coli and Saccharomyces cerevisiae

Escherichia coli:

E. coli has been engineered for the de novo biosynthesis of mandelic acid (MA) and its derivatives. A key strategy involves the heterologous expression of an efficient hydroxymandelate synthase (HMAS), such as the one from Actinosynnema mirum. mdpi.com To increase the precursor pool, the native shikimate pathway is enhanced to boost the supply of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP). mdpi.com Furthermore, competing metabolic pathways that divert flux away from the target product are downregulated or eliminated. For example, the deletion of aspC and tyrB, genes encoding aminotransferases, has been used to block byproduct formation. nih.gov More advanced techniques like CRISPR interference (CRISPRi) have been employed to repress multiple competing pathways simultaneously, thereby redirecting metabolic flux more effectively toward MA production. mdpi.com Through a combination of these strategies and process optimization via high-cell-density cultivation, an MA titer of 9.58 g/L has been achieved in a 5 L bioreactor, representing a significant step towards industrial-scale microbial production. mdpi.com

Saccharomyces cerevisiae:

The yeast Saccharomyces cerevisiae has also been successfully engineered to produce mandelic acid (MA) and 4-hydroxymandelic acid (HMA). researchgate.net A foundational step was the expression of the hydroxymandelate synthase (hmaS) gene from Amycolatopsis orientalis in a wild-type yeast strain, which resulted in the production of 119 mg/L of HMA from glucose. researchgate.net To further enhance production and direct metabolic flux, targeted gene deletions were performed. Deleting the PHA2 gene, which prevents the formation of phenylpyruvate, led to an HMA titer of over 1 g/L. researchgate.net Alternatively, deleting the TYR1 gene, which blocks the synthesis of 4-hydroxyphenylpyruvate, redirected the pathway towards MA, achieving a titer of 236 mg/L. This represented a more than 200-fold increase compared to the initial strain expressing only the HMAS enzyme. researchgate.netmdpi.com These results demonstrate that S. cerevisiae is a promising and robust host for the sustainable production of this compound and related compounds. researchgate.net

Table 2: Summary of Metabolic Engineering Strategies

Organism Strategy Target Genes/Enzymes Result
Escherichia coli Heterologous expression, Pathway enhancement, Byproduct removal HMAS from A. mirum, Shikimate pathway genes, Deletion of aspC and tyrB 9.58 g/L Mandelic Acid nih.govmdpi.com
Saccharomyces cerevisiae Heterologous expression, Pathway redirection HMAS from A. orientalis, Deletion of PHA2 >1 g/L 4-Hydroxymandelic Acid researchgate.net
Saccharomyces cerevisiae Heterologous expression, Pathway redirection HMAS from A. orientalis, Deletion of TYR1 236 mg/L Mandelic Acid researchgate.net
Gene Deletion and Promoter Optimization for Enhanced Biosynthesis

To enhance the production of this compound and related compounds, researchers have implemented targeted gene deletions to redirect metabolic flux away from competing pathways. In S. cerevisiae, for instance, deleting genes involved in the Ehrlich pathway, which converts aromatic precursors into fusel alcohols, is a common strategy. researchgate.net This includes the deletion of ARO10, which encodes an aromatic 2-oxo-acid decarboxylase, and PDC5, a pyruvate (B1213749) decarboxylase isozyme also active on aromatic keto acids. nih.govresearchgate.net

Further deletions aim to block parallel branches of the aromatic amino acid pathway. To maximize the pool of phenylpyruvate for mandelic acid synthesis, the TYR1 gene, which leads to the formation of 4-hydroxyphenylpyruvate, can be deleted. Conversely, deleting PHA2 prevents the formation of phenylpyruvate, thereby channeling precursors towards 4-hydroxymandelic acid. researchgate.net Additional knockouts of transaminases (ARO8, ARO9) and tryptophan biosynthesis genes (TRP2) have also proven effective in increasing precursor availability. researchgate.net

Table 1: Genetic Modifications in S. cerevisiae for Enhanced Mandelic and 4-Hydroxymandelic Acid Production

Genetic ModificationTarget Gene(s)PurposeResulting ImprovementReference
Pathway EngineeringExpressing HmaS from N. uniformisIntroduce final synthesis stepIncreased HMA and MA titers compared to HmaS from A. orientalis nih.gov
Precursor Supply EnhancementARO1↑, ARO3K222L↑, ARO4K220L↑Increase flux into shikimic acid pathwayEnhanced HMA titer to 465 mg/L nih.govresearchgate.net
Competing Pathway Deletionaro10Δ, pdc5ΔReduce flux into the Ehrlich pathwayRedirects precursors from fusel alcohols to desired product nih.govresearchgate.net
Byproduct Preventionaro8Δ, aro9ΔAvoid transamination of keto-acid precursorsIncreased precursor pool for HmaS researchgate.net
Pathway Redirection (MA)TYR1ΔPrevent formation of 4-hydroxyphenylpyruvateAchieved MA titer of 236 mg/L researchgate.net
Pathway Redirection (HMA)PHA2ΔPrevent formation of phenylpyruvateAchieved HMA titer > 1 g/L researchgate.net

Co-utilization of Mixed Carbon Sources in Fermentation

Metabolic engineering strategies have been developed to overcome CCR and enable the simultaneous co-utilization of mixed sugars. nih.govresearchgate.net These strategies often involve deleting components of the phosphotransferase system (PTS), the primary glucose transport system responsible for CCR. researchgate.net By inactivating CCR, engineered strains can consume glucose and xylose concurrently, leading to more efficient carbon conversion. core.ac.ukosti.gov

This approach has been successfully applied to the production of 4-hydroxymandelic acid. An engineered E. coli strain was developed for the production of HMA from a mixture of glucose and xylose. osti.govfrontiersin.org By implementing strategies to enable co-utilization, it is possible to leverage cheaper and more sustainable feedstocks, reduce production costs, and improve the carbon yield of the target product. nih.govnih.gov

Co-culture Strategies and Artificial Microbiome Design for Enhanced Productivity

As biosynthetic pathways become longer and more complex, the metabolic burden on a single microbial host can limit productivity. medicineinnovates.com Co-culture strategies, or the use of an artificial microbiome, offer a powerful solution by distributing the metabolic load across two or more distinct microbial populations. medicineinnovates.comnih.gov This modular approach allows for the separate optimization of different parts of a biosynthetic pathway, which can then be combined in a single fermentation vessel. oup.com

This strategy has been proposed and applied for the production of various complex aromatic compounds. nih.govoup.com In the context of this compound, a co-culture system could be designed where an E. coli strain is optimized for high-yield production of L-phenylalanine or 4-hydroxyphenylpyruvate from glucose, while a second strain is specialized in the bioconversion of these intermediates into the final mandelic acid products. medicineinnovates.com By creating complementary auxotrophies between the strains, a stable and interactive synthetic microbiome can be established, potentially enhancing the final product titer. medicineinnovates.com

Rapid Prototyping and Optimization of Microbial Production Strains

The traditional development of microbial production strains is often a slow, iterative process. Modern synthetic biology has accelerated this timeline through the "Design-Build-Test-Learn" (DBTL) cycle, which is often implemented in automated biofoundries. dtu.dknih.gov This high-throughput approach enables the rapid prototyping and optimization of microbial cell factories for a wide array of chemicals. nih.govnih.gov

This pipeline was successfully benchmarked for the production of 17 different material monomers, including mandelic acid and 4-hydroxymandelic acid. nih.govnih.gov The process involves:

Design: Computational tools are used to design novel biosynthetic pathways. dtu.dk

Build: An automated platform handles the assembly of genetic pathways and the construction of the bacterial chassis, often E. coli. nih.gov

Test: High-throughput screening and automated analytics quantify metabolites and target compounds from small-scale cultures. nih.govnih.gov

Learn: Data from the test phase informs the next cycle of design, leading to iterative improvement. dtu.dk

Using this approach, researchers were able to construct and test 115 unique biosynthetic pathways by combining 160 different genetic parts over just 85 days. nih.govnih.gov For mandelic acid and hydroxymandelic acid, this rapid prototyping was followed by a dedicated optimization phase to explore the scale-up potential. This led to the successful gram-scale production of (R)- and (S)-enantiomers of both compounds in fed-batch fermenters, achieving titers between 0.8 and 4.8 g/L from glucose or glycerol. nih.gov The high success rate of these biofoundry pipelines demonstrates their capability to dramatically accelerate the development of commercially viable microbial production strains. nih.govmanchester.ac.uk

Table 2: Optimized Production of Mandelic Acid Enantiomers via Rapid Prototyping

CompoundEnantiomerTiter (g/L)FeedstockCultivation MethodReference
Mandelic Acid / Hydroxymandelic Acid(R)- and (S)-0.8 - 4.8Glucose or GlycerolFed-batch Fermentation nih.gov

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation and Molecular Analysis

Spectroscopic methods are indispensable for the detailed characterization of 2-Hydroxymandelic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique and complementary information about the molecule's atomic arrangement and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide characteristic chemical shifts that are indicative of the electronic environment of each nucleus. For instance, in the ¹H NMR spectrum of DL-4-hydroxymandelic acid in DMSO-d₆, distinct peaks are observed for the aromatic protons and the methine proton. Specifically, the aromatic protons appear at approximately 7.203 ppm and 6.729 ppm, while the methine proton (CH) resonates at 4.903 ppm. chemicalbook.com Similarly, for the isobutyl ester of p-hydroxymandelic acid in CDCl₃, the methine proton appears at 5.11 ppm. cdnsciencepub.com

The ¹³C NMR spectrum of the isobutyl ester of p-hydroxymandelic acid in CDCl₃ shows signals for the carbonyl carbon at 174.0 ppm, the carbon attached to the hydroxyl group (C-2) at 72.5 ppm, and the aromatic carbons in the range of 115.5-155.9 ppm. cdnsciencepub.com These chemical shifts are crucial for confirming the molecular structure and can also provide insights into the molecule's conformation in solution. Conformational studies, often aided by theoretical calculations, can help determine the most stable spatial arrangement of the atoms. For related molecules like mandelic acid, studies have shown that non-planar conformations are the most energetically favorable. researchgate.net

¹H NMR Chemical Shifts for Hydroxymandelic Acid Derivatives

Compound Solvent Proton Chemical Shift (ppm)
DL-4-hydroxymandelic acid DMSO-d₆ Aromatic H 7.203
Aromatic H 6.729
Methine H 4.903
Isobutyl p-hydroxymandelate CDCl₃ Methine H 5.11
Aromatic H 7.26
Aromatic H 6.80

Data sourced from ChemicalBook. chemicalbook.com and a study on pisolithin B. cdnsciencepub.com

¹³C NMR Chemical Shifts for Isobutyl p-hydroxymandelate in CDCl₃

Carbon Atom Chemical Shift (ppm)
C=O 174.0
C-2 (CH-OH) 72.5
C-6 (C-OH, aromatic) 155.9
C-3 (aromatic) 130.5
C-5 (aromatic) 128.0
C-4 (aromatic) 115.5
C-7 (CH₂) 72.1
C-8 (CH) 27.7
C-9, C-10 (CH₃) 18.8

Data sourced from a study on pisolithin B. cdnsciencepub.com

Determining the enantiomeric purity of this compound is critical in many applications. Chiral shift reagents (CSRs), particularly lanthanide-based complexes, are employed in NMR spectroscopy to differentiate between enantiomers. organicchemistrydata.orglibretexts.org These reagents, such as europium complexes like Eu(hfc)₃ and Eu(dcm)₃, form diastereomeric complexes with the enantiomers of this compound. harvard.edusigmaaldrich.com This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their quantification. nih.govharvard.edu

For example, the addition of a chiral solvating agent like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol to a mixture of the isobutyl esters of (R)- and (S)-p-hydroxymandelic acid resulted in the separation of the signals for the C-2 proton in the ¹H NMR spectrum. cdnsciencepub.com This separation enables the determination of the enantiomeric excess. rsc.org The europium(III)-(R)-propylenediaminetetra-acetate ion has also been shown to be a promising chiral shift reagent for resolving the ¹H NMR signals of enantiomers of mandelic acid in aqueous solutions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The vibrational spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule. researchgate.net

For a related compound, DL-mandelic acid, the FTIR spectrum shows a prominent OH stretching vibration at 3399 cm⁻¹. researchgate.net The C=O stretching of the carboxylic acid group is also a characteristic feature. The aromatic C-H stretching vibrations are typically observed around 3030 cm⁻¹, while aliphatic C-H stretching appears at lower wavenumbers. researchgate.net Ring deformation vibrations are seen at 1494 and 1377 cm⁻¹. researchgate.net These vibrational modes are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. nih.gov

Key Vibrational Frequencies for Mandelic Acid Derivatives

Vibrational Mode Wavenumber (cm⁻¹)
O-H Stretch 3399
Aromatic C-H Stretch 3030
Aliphatic C-H Stretch 2966
C=O Stretch ~1700
Ring Deformation 1494, 1377
C-H Bend 1228, 1192
C-O Stretch 1062

Data based on analysis of DL-mandelic acid. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry (MS) for Molecular Fragmentation and Metabolite Identification

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. acdlabs.com When subjected to ionization, the molecule breaks apart in a predictable manner, generating a unique mass spectrum. libretexts.orgyoutube.com

In the mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of 4-hydroxymandelic acid, characteristic fragments are observed that aid in its identification. nist.gov For example, in the analysis of cereal metabolomes, the ethyl ester-2TMS derivative of this compound was identified using gas chromatography-mass spectrometry (GC-MS). researchgate.net The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org The analysis of these fragmentation patterns is crucial for identifying this compound and its metabolites in complex biological samples. nih.gov For instance, the mass spectrum of DL-4-hydroxymandelic acid monohydrate shows a molecular ion peak at m/z 168, with other significant fragments at m/z 123 and 107. chemicalbook.com

Mass Spectrometry Data for DL-4-hydroxymandelic acid monohydrate

m/z Relative Intensity (%) Possible Fragment
168 17.9 [M]+
123 100.0 [M - COOH]+
107 9.0 [M - COOH - O]+
95 28.2
77 31.4 [C₆H₅]+

Data sourced from ChemicalBook. chemicalbook.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for isolating this compound from complex mixtures and determining its concentration. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two powerful methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for metabolomic profiling, enabling the identification and semi-quantification of a wide array of small molecules, including this compound, in biological samples. nih.gov This method is particularly well-suited for volatile compounds or those that can be made volatile through a process called derivatization. nih.gov

In a typical GC-MS workflow for analyzing organic acids like this compound, samples undergo extraction and derivatization to increase their volatility. nih.govuva.nl A common derivatization technique is trimethylsilylation, which replaces acidic protons with trimethylsilyl (TMS) groups. nih.gov The derivatized sample is then introduced into the gas chromatograph, where it is vaporized and separated based on the components' differing affinities for a stationary phase within a capillary column. As each compound elutes from the column at a characteristic retention time, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint. uva.nl

The identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known standard or by matching it to entries in spectral libraries. nih.gov For instance, in the analysis of urinary organic acids, after separation by GC, each peak at a specific retention time is analyzed by the mass spectrometer in electron ionization (EI) mode to investigate the fragmentation pattern. uva.nl Key parameters in a GC-MS analysis that are critical for the identification and quantification of this compound are summarized in the table below.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterDescriptionTypical Value/Range
Derivatization Reagent Chemical used to increase volatility.N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column Type The stationary phase used for separation.e.g., 5% Phenyl Methyl Siloxane
Carrier Gas Inert gas used to move the sample through the column.Helium or Hydrogen
Injection Mode Method of introducing the sample into the GC.Split/Splitless
Temperature Program Ramped temperature profile of the GC oven.e.g., 70°C initial, ramp to 300°C
Ionization Mode Method of ionizing the sample in the MS.Electron Ionization (EI)
Key m/z Fragments Characteristic mass-to-charge ratios for the TMS-derivative of this compound.Specific to fragmentation pattern

This table provides illustrative examples and actual values may vary depending on the specific instrumentation and analytical method.

Metabolomic studies utilizing GC-MS have been instrumental in identifying changes in the levels of various metabolites, including hydroxy acids, in different physiological and pathological states. mdpi.commpg.de

Liquid Chromatography-Mass Spectrometry (LC-MS) for Concentration Determination

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for quantifying non-volatile compounds like this compound in various matrices, including biological fluids. nih.govunimi.it This method combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry. unimi.it

In an LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph. The components of the sample are separated as they pass through a column packed with a stationary phase, driven by a liquid mobile phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. unimi.it Compounds like this compound can be separated using a reversed-phase column, such as an ODS (octadecylsilyl) stationary phase, with a mobile phase consisting of an aqueous solution with a small amount of organic solvent and an acid modifier. nih.gov

After eluting from the LC column, the analyte enters the mass spectrometer, where it is ionized, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for precise quantification. mdpi.com LC-MS/MS, a tandem mass spectrometry approach, further enhances specificity and sensitivity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. nih.gov

The concentration of this compound can be accurately determined by creating a calibration curve using known concentrations of a standard. nih.gov The limit of quantification (LOQ), which is the lowest concentration that can be reliably measured, is a critical parameter in these assays. nih.govmdpi.com

Table 2: Key LC-MS Parameters for this compound Quantification

ParameterDescriptionExample Value/Range
Chromatographic Mode Type of liquid chromatography used.Reversed-Phase Liquid Chromatography (RPLC)
Stationary Phase The material packed in the LC column.C18 (ODS)
Mobile Phase The solvent system used to elute the analyte.Acetonitrile/Water with formic or acetic acid
Ionization Mode The method used to ionize the analyte.Negative Electrospray Ionization (ESI-)
Detection Mode The type of mass analysis performed.Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Limit of Quantification (LOQ) The lowest concentration reliably quantifiable.ng/mL to µg/mL range

This table provides illustrative examples; actual values depend on the specific instrument and method.

LC-MS methods have been successfully developed and validated for the quantification of related compounds like m-hydroxymandelic acid in human plasma, demonstrating the technique's robustness for this class of molecules. nih.gov

In Situ Spectroscopic Applications for Reaction Monitoring

In situ spectroscopy allows for the real-time analysis of chemical reactions as they occur, providing valuable insights into reaction kinetics and mechanisms without the need for sample extraction. mt.commt.com Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a particularly powerful tool for this purpose. mt.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy in Mechanistic Studies

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile technique for monitoring chemical reactions in real-time, directly in the reaction vessel. mt.commt.com It is based on the principle of total internal reflection. unige.ch An infrared beam is passed through an internal reflection element (IRE), typically a crystal with a high refractive index, such as diamond or silicon. youtube.com This creates an evanescent wave that penetrates a short distance into the sample that is in contact with the crystal surface. unige.chyoutube.com The absorption of this evanescent wave by the sample provides a vibrational spectrum of the molecules at the interface. unige.ch

This technique is exceptionally well-suited for monitoring reactions in solution because the depth of penetration of the evanescent wave is very small, which allows for the analysis of optically dense solutions that would be opaque to traditional transmission IR spectroscopy. mt.commt.com This makes it possible to track the concentration changes of reactants, intermediates, and products over the course of a reaction by observing the changes in the intensity of their characteristic infrared absorption bands. nih.gov

For a reaction involving this compound, ATR-IR spectroscopy could be used to monitor the disappearance of its characteristic vibrational bands and the appearance of bands corresponding to the products. Key functional groups in this compound, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups, have distinct absorption frequencies in the infrared spectrum. mdpi.com For example, the carbonyl stretch (νC=O) of the carboxylic acid group would be a strong indicator to monitor. mdpi.com

Table 3: Potential ATR-IR Monitoring of a Reaction Involving this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Change During Reaction
~3400O-H stretch (hydroxyl & carboxylic)Decrease/Shift
~1715C=O stretch (carboxylic acid)Decrease
Product-specific bandse.g., C=O stretch of an esterIncrease

Wavenumber values are approximate and can be influenced by the molecular environment. mdpi.com The "Expected Change" assumes this compound is a reactant.

By plotting the intensity of these characteristic peaks against time, kinetic profiles for the reaction can be generated. This data is invaluable for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. researchgate.net The ability to gain mechanistic insights in real-time makes ATR-IR an indispensable tool in process chemistry and chemical engineering. researchgate.net

Theoretical Chemistry and Computational Studies of 2 Hydroxymandelic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular and electronic properties of chemical compounds. For 2-hydroxymandelic acid and its derivatives, these computational methods provide deep insights into their structure, reactivity, and potential applications.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory is a commonly used method to optimize the geometric structures of mandelic acid and its derivatives. nih.govmdpi.commdpi.com These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Natural Bond Orbital (NBO) analysis is often performed on the optimized structures to understand the electron charge distribution. mdpi.commdpi.com This analysis reveals that the introduction of substituents, such as a hydroxyl group in the case of this compound, can significantly alter the electronic environment of the aromatic ring. mdpi.com Specifically, the presence of hydroxyl groups can disturb the π-electron system, leading to a decrease in aromaticity. mdpi.com

Furthermore, DFT calculations can predict various electronic properties, including dipole moments and the distribution of electronic charge. mdpi.com For instance, studies on mandelic acid derivatives have shown that the substitution of hydroxyl or methoxy (B1213986) groups into the aromatic ring leads to a redistribution of electronic charge. mdpi.com This redistribution can influence the molecule's reactivity and interactions with other molecules.

Table 1: Calculated Electronic Parameters for Mandelic Acid Derivatives This table showcases electronic parameters calculated at the B3LYP/6-311++G(d,p) level of theory, illustrating the effect of substituents on the electronic properties of the mandelic acid scaffold.

CompoundHOMO (eV)LUMO (eV)ΔE (eV)
Mandelic acid-7.02-0.546.48
3-hydroxymandelic acid-6.61-0.685.93
3,4-dihydroxymandelic acid-6.23-0.825.41
4-hydroxy-3-methoxymandelic acid-6.15-0.925.23

Data sourced from a study on the spectroscopic and antioxidant properties of mandelic acid and its derivatives. mdpi.com

Analysis of HOMO/LUMO Energies and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. irjweb.comedu.krd

For mandelic acid and its derivatives, DFT calculations have shown that the introduction of hydroxyl and methoxy groups into the aromatic ring reduces the HOMO-LUMO energy gap. mdpi.com This suggests that these substitutions increase the reactivity of the molecule. This increased reactivity is often associated with enhanced biological activity, such as antioxidant properties. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness. An increase in softness generally corresponds to an increase in chemical reactivity. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their reaction mechanisms. irjweb.comresearchgate.net

Investigation of Aromaticity Indices and Substituent Effects on Electronic Systems

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic molecules. Several indices have been developed to quantify the degree of aromaticity, including geometric indices like HOMA (Harmonic Oscillator Model of Aromaticity) and electronic indices like NICS (Nucleus-Independent Chemical Shift). semanticscholar.orgmdpi.com

Studies on mandelic acid derivatives have shown that the substitution of hydroxyl groups on the aromatic ring leads to a decrease in aromaticity. nih.gov The HOMA index, for example, is lower for hydroxy and methoxy derivatives of mandelic acid compared to the parent compound. nih.gov This decrease in aromaticity is attributed to the disturbance of the π-electron system in the aromatic ring caused by the substituents. nih.govmdpi.com The reduction in aromaticity can, in turn, influence the reactivity of the molecule. semanticscholar.orgnih.gov

The effect of substituents on the electronic system is not limited to the aromatic ring. NBO analysis has revealed that introducing substituents to the aromatic ring of mandelic acid causes significant changes in the electron density around the atoms to which the substituents are attached. mdpi.com

Computational Modeling of Reaction Mechanisms

Computational modeling provides a powerful means to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

Simulation of Formation Pathways for Chemical and Biocatalytic Reactions

Computational methods are increasingly used to simulate the formation pathways of molecules like this compound, both through traditional chemical synthesis and biocatalytic routes. For instance, enzyme-constrained metabolic models have been used to predict metabolic engineering targets for increasing the production of valuable chemicals, including hydroxymandelic acid, in microorganisms like Saccharomyces cerevisiae. biorxiv.org These models can simulate the effects of genetic modifications, such as overexpressing certain enzymes or deleting competing pathways, on the final product yield. biorxiv.orgnih.gov

In the context of biocatalysis, computational studies can help to understand the reaction mechanism of enzymes involved in the synthesis of this compound. For example, hydroxymandelate synthase (Hms), a nonheme Fe(II) dependent dioxygenase, catalyzes the formation of (S)-4-hydroxymandelate. plos.org Computational docking studies can be used to model the binding of substrates to the enzyme's active site, providing insights into the structural features that determine the enzyme's substrate specificity and catalytic efficiency. plos.org

Theoretical Prediction of Stereochemical Outcomes

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The stereochemistry of a molecule is often critical to its biological function. Theoretical methods can be employed to predict the stereochemical outcome of a reaction.

For instance, in the synthesis of enantiomerically enriched samples of p-hydroxymandelic acid, theoretical NMR calculations have been used to help determine the absolute stereochemistry of the product. cdnsciencepub.com These calculations can predict the expected chemical shifts for different enantiomers when a chiral solvating agent is used, allowing for the assignment of the correct configuration based on experimental NMR data. cdnsciencepub.com

Furthermore, in biocatalytic reactions, the stereoselectivity of an enzyme is determined by the precise three-dimensional arrangement of the substrate in the active site. Computational docking and molecular dynamics simulations can be used to model the enzyme-substrate complex and predict which enantiomer of the product will be preferentially formed. plos.org These theoretical predictions can guide protein engineering efforts to alter the stereoselectivity of an enzyme for the synthesis of a desired enantiomer.

Biotechnological Applications and Industrial Process Development

Scale-Up and Industrial Production of 2-Hydroxymandelic Acid

The transition from laboratory-scale experiments to industrial-scale production of this compound presents a multifaceted challenge that necessitates the optimization of fermentation processes and the development of efficient downstream processing methods.

Optimization of Fed-Batch Fermentation for Gram-Scale Production

A critical step towards industrialization is the successful scale-up of production from small flasks to large bioreactors. Fed-batch fermentation is a widely adopted strategy to achieve high cell densities and, consequently, high product titers. This technique involves the controlled feeding of a concentrated nutrient solution to the culture, which helps in overcoming substrate inhibition and catabolite repression, thereby extending the production phase.

Research has demonstrated the feasibility of gram-scale production of this compound using optimized fed-batch fermentation processes. nih.govmanchester.ac.ukresearchgate.net For instance, by employing engineered microbial strains, researchers have successfully achieved significant titers of hydroxymandelic acid in fed-batch fermenters. nih.govscispace.com This often involves a two-stage cultivation process where the initial phase focuses on biomass accumulation, followed by a production phase where conditions are optimized for the synthesis of the target compound. nih.gov The feeding strategy, including the composition of the feed medium and the feeding rate, is a crucial parameter that requires careful optimization to maximize productivity. nih.govresearchgate.net

Key parameters that are typically optimized during fed-batch fermentation for this compound production include:

ParameterDescription
Host Strain Selection and engineering of a robust microbial host (e.g., Escherichia coli or Saccharomyces cerevisiae) for high-level expression of the biosynthetic pathway enzymes. researchgate.netmdpi.com
Nutrient Feed Composition and feed rate of nutrients like glucose and nitrogen sources to maintain optimal growth and production. nih.govresearchgate.net
pH Control Maintenance of a stable pH in the bioreactor, as pH shifts can negatively impact enzyme activity and cell viability. researchgate.net
Dissolved Oxygen Ensuring adequate oxygen supply, which is critical for aerobic microbial processes.
Temperature Controlling the temperature to the optimal range for both cell growth and enzyme function. nih.gov

Through iterative optimization of these parameters, researchers have successfully increased the production of this compound to the gram-per-liter scale, a significant milestone towards commercial viability. nih.govresearchgate.net

Development of Economically Efficient Downstream Processing

Various techniques have been explored for the separation and purification of organic acids from fermentation broths, including precipitation, solvent extraction, membrane filtration, and chromatography. researchgate.netnih.gov For 2- and 4-hydroxymandelic acids, a method involving elution separation in a column with an anion exchange resin has been developed. google.com This process allows for the sequential separation of excess phenol (B47542) (a precursor in some chemical synthesis routes), 4-hydroxymandelic acid, and finally this compound. google.com

The development of efficient DSP for bio-based products often involves a multi-step approach to remove impurities such as residual substrates, byproducts, and biomass. researchgate.net The choice of DSP methods depends on the specific properties of the target molecule and the composition of the fermentation broth. The goal is to achieve high purity and recovery of the final product while minimizing costs and environmental impact. nih.gov

Biocatalytic Cascades for High-Yield Conversions (e.g., to Phenylglyoxylic Acids and Phenylglycines)

In the context of this compound, biocatalytic cascades have been successfully employed for its conversion into other valuable chemicals like phenylglyoxylic acids and phenylglycines. acs.org For example, a three-step cascade involving racemization, enantioselective oxidation, and stereoselective reductive amination has been used to convert racemic mandelic acid into L-phenylglycine. nih.gov

A key strategy in developing these cascades is the use of enzyme engineering to improve the activity and stability of the biocatalysts. Directed evolution of hydroxymandelate oxidase has led to mutants with significantly enhanced catalytic efficiency for the oxidation of (S)-4-hydroxymandelic acid to 4-hydroxyphenylglyoxylic acid. acs.org By combining this engineered oxidase with a mandelic acid racemase and a catalase, researchers have achieved high-yielding oxidation of racemic 4-hydroxymandelic acid. acs.org Furthermore, coupling this oxidation step with a transaminase allows for the efficient conversion of racemic α-hydroxy acids to either (S)- or (R)-α-amino acids. acs.org

Role of Biofoundries in Sustainable Biomanufacturing of Materials Monomers

Biofoundries, with their high-throughput and automated platforms, are revolutionizing the field of synthetic biology and biomanufacturing. researchgate.netresearchgate.net They play a crucial role in accelerating the design-build-test-learn (DBTL) cycle for engineering microbial strains for the production of a wide range of chemicals, including materials monomers like this compound. nih.govmanchester.ac.uk

The capabilities of biofoundries enable the rapid prototyping of microbial cell factories. nih.govmanchester.ac.uk By combining a large number of genetic parts into numerous unique biosynthetic pathways, these facilities can quickly screen for and identify promising production strains. nih.gov This rapid prototyping has been successfully applied to the production of mandelic acid and hydroxymandelic acid, demonstrating the potential of biofoundries to drive the transition towards sustainable materials production. nih.govresearchgate.netresearchgate.net The establishment of a Global Biofoundry Alliance further coordinates these efforts, fostering collaboration and accelerating innovation in the field. scispace.com

Exploration of Microbial Transformations for this compound Derivatives (e.g., Acinetobacter strains)

Microorganisms possess a vast and diverse metabolic capacity that can be harnessed for the transformation of chemical compounds. Acinetobacter species, in particular, have been studied for their ability to degrade aromatic compounds, including derivatives of mandelic acid. researchgate.net

Strains of Acinetobacter have been shown to metabolize 4-hydroxymandelic acid and 4-hydroxy-3-methoxymandelic acid, converting them to their corresponding benzoates. researchgate.net This metabolic pathway involves the action of specific monooxygenases and dioxygenases that cleave the aromatic ring. researchgate.net The ability of Acinetobacter to perform these transformations highlights their potential as biocatalysts for the production of various derivatives of this compound. The study of the genetics and biochemistry of these pathways, including the role of genes like pcaHG and catA in the β-ketoadipate pathway, provides a foundation for engineering these organisms for specific biotransformation applications. researchgate.net

Development of Transcription-Factor-Based Biosensors for Process Monitoring

Real-time monitoring of key metabolites is essential for optimizing and controlling fermentation processes. Transcription-factor-based biosensors are powerful tools for this purpose, as they can be engineered to detect specific molecules and generate a measurable output, such as fluorescence. nih.govmdpi.com

In the context of hydroxymandelic acid production, researchers have focused on developing biosensors for its detection. One approach involves the directed evolution of existing transcription factors to alter their ligand specificity. nih.gov For instance, the allosteric transcription factor PobR, which naturally responds to 4-hydroxybenzoic acid, has been engineered through directed evolution to create mutants that are responsive to 4-hydroxymandelic acid (HMA). nih.govscispace.com This was achieved by creating a mutant library and screening for variants that could activate a reporter gene in the presence of HMA. nih.govscispace.com

The development of such biosensors offers several advantages for process monitoring and optimization:

High-throughput screening: Biosensors can be used to rapidly screen large libraries of mutant strains for improved production of this compound. mdpi.comscispace.com

Dynamic metabolic control: They can be integrated into genetic circuits to dynamically regulate metabolic pathways in response to changing intracellular concentrations of the target molecule. nih.gov

Real-time monitoring: Biosensors provide a means for continuous, in-situ monitoring of product formation during fermentation, enabling more precise process control.

The successful development of a biosensor for 4-hydroxymandelic acid demonstrates the potential of this technology to enhance the efficiency and productivity of its biotechnological production. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Hydroxymandelic acid, and how can researchers validate purity and structural integrity?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Mass spectrometry (MS), particularly electron ionization (EI-MS), can validate molecular weight and fragmentation patterns. Cross-reference spectral data with databases like NIST Chemistry WebBook to ensure consistency . For enantiomeric purity, chiral HPLC or polarimetry is recommended if the compound is optically active .

Q. How should researchers safely handle and store this compound to prevent degradation or hazardous reactions?

  • Methodological Answer : Store in a cool, dry environment (<25°C) away from heat and moisture. Use inert containers (e.g., amber glass) under nitrogen atmosphere to minimize oxidation. Avoid contact with strong acids/bases, oxidizing agents, or reducing agents, as these may trigger decomposition. Refer to SDS sections on stability and incompatible materials for compound-specific precautions .

Q. What synthetic routes are documented for this compound, and which methods prioritize yield and scalability?

  • Methodological Answer : Common methods include hydroxylation of mandelic acid derivatives or enzymatic catalysis (e.g., hydroxynitrile lyases for stereoselective synthesis). Asymmetric synthesis via chiral catalysts (e.g., Sharpless epoxidation analogs) can enhance enantiomeric excess. Retrosynthetic tools (e.g., AI-powered platforms like Reaxys or PubChem pathways) help identify feasible routes, but small-scale optimization is critical before scaling .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction intermediates and transition states, focusing on hydroxyl group interactions. Molecular dynamics simulations can assess solvent effects (e.g., aqueous vs. organic media). Validate predictions with experimental kinetic studies under controlled conditions (pH, temperature) .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Conduct systematic stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring. Compare results across peer-reviewed studies, noting differences in buffer systems or impurity profiles. Meta-analyses of existing data (e.g., via Cochrane Review methods) can identify confounding variables .

Q. How should researchers address gaps in toxicological data for this compound during preclinical studies?

  • Methodological Answer : Use tiered testing: (1) In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to screen acute risks. (2) Extrapolate from structurally similar compounds (e.g., mandelic acid derivatives) with established toxicokinetic profiles. (3) If in vivo studies are necessary, follow OECD guidelines for dose-ranging and endpoint selection, prioritizing metabolites identified via LC-MS/MS .

Q. What experimental designs minimize bias when studying this compound’s role in metabolic pathways?

  • Methodological Answer : Use isotope-labeled tracers (e.g., ¹³C or ²H) to track metabolic incorporation in cell cultures. Employ blinded sample analysis and randomized treatment groups. Validate findings with orthogonal methods (e.g., enzymatic assays vs. MS-based metabolomics). Pre-register protocols on platforms like Open Science Framework to enhance reproducibility .

Data Analysis and Reporting

Q. How can researchers ensure statistical rigor when analyzing dose-response relationships involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/IC₅₀ calculations. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for small datasets. Report effect sizes (e.g., Cohen’s d) alongside p-values. Tools like GraphPad Prism or R packages (drc, nplr) streamline analysis .

Q. What frameworks support ethical data sharing for this compound research while protecting intellectual property?

  • Methodological Answer : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, ChEMBL) with embargo options. Use Creative Commons licenses (CC BY-NC for non-commercial use) and material transfer agreements (MTAs) for proprietary methods. Cite primary sources rigorously to avoid plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.